molecular formula C11H14N2O5 B12680034 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one CAS No. 97975-00-3

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one

Cat. No.: B12680034
CAS No.: 97975-00-3
M. Wt: 254.24 g/mol
InChI Key: QCIBQMMNYYRIGG-DJLDLDEBSA-N
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Description

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one is a complex organic compound with a unique structure that includes a furan ring fused to a pyrimidine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a hydroxyketone, under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable amine or amide, followed by cyclization to form the fused pyrimidine ring.

    Functional group modifications: The hydroxyl and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The furan and pyrimidine rings can be reduced under hydrogenation conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl2) or tosyl chloride (TsCl) for converting hydroxyl groups to chlorides or tosylates.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or tosylated derivatives.

Scientific Research Applications

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.

    Interacting with DNA: Intercalating into DNA and disrupting its function.

    Modulating signaling pathways: Affecting key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

    Streptozotocin: A glucosamine-nitrosourea compound with a similar furan ring structure.

    2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose: A compound with a similar tetrahydrofuran ring.

Uniqueness

3-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5,6-dihydro-3H-furo(2,3-d)pyrimidin-2-one is unique due to its fused furan-pyrimidine ring structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

97975-00-3

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dihydrofuro[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C11H14N2O5/c14-5-8-7(15)3-9(18-8)13-4-6-1-2-17-10(6)12-11(13)16/h4,7-9,14-15H,1-3,5H2/t7-,8+,9+/m0/s1

InChI Key

QCIBQMMNYYRIGG-DJLDLDEBSA-N

Isomeric SMILES

C1COC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C1COC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O

Origin of Product

United States

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